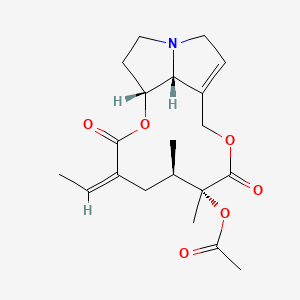

Senecionine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO6 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1 |

InChI Key |

IVYWMLHULLVCRQ-ORELLFKUSA-N |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Senecionine Acetate (CAS No. 126642-77-1): A Technical Overview of a Pyrrolizidine Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Senecionine acetate is limited in publicly accessible scientific literature. This document provides a summary of available data and contextual information based on the broader class of pyrrolizidine alkaloids.

Introduction

This compound is a derivative of senecionine, a naturally occurring pyrrolizidine alkaloid (PA). PAs are a large group of heterocyclic organic compounds produced by many plant species worldwide. While they serve as a defense mechanism for the plants, many PAs are known for their hepatotoxicity and potential carcinogenicity in humans and animals. Senecionine, the parent compound of this compound, is one of the most common and toxic PAs. The acetylation of senecionine to form this compound can potentially modify its biological activity and toxicological profile. This guide summarizes the known information about this compound and the broader class of senecionine-type pyrrolizidine alkaloids.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available. The properties of its parent compound, senecionine, are often used as a reference point.

| Property | Value |

| CAS Number | 126642-77-1 |

| Molecular Formula | C20H27NO7 |

| Molecular Weight | 393.43 g/mol |

| Parent Compound | Senecionine (CAS No. 130-01-8) |

| Chemical Class | Pyrrolizidine Alkaloid |

Biological Activity and Toxicology

The biological activity of this compound is presumed to be related to that of its parent compound, senecionine. Pyrrolizidine alkaloids are generally inert until they are metabolically activated in the liver by cytochrome P450 enzymes. This activation converts them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can form adducts with cellular macromolecules such as DNA and proteins. This process is a key mechanism of their toxicity.

The primary target organ for PA toxicity is the liver, leading to conditions like hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Other potential toxic effects include carcinogenicity, genotoxicity, and damage to other organs like the lungs.

Mechanism of Action: A Generalized Pathway for Pyrrolizidine Alkaloids

The metabolic activation and subsequent toxic action of pyrrolizidine alkaloids like senecionine generally follow a specific pathway within the liver.

Caption: Generalized metabolic activation and toxicity pathway of pyrrolizidine alkaloids in the liver.

Experimental Protocols

In Vitro Cytotoxicity Assay

This type of assay is used to determine the concentration of a compound that is toxic to cells.

-

Cell Culture: Human liver cells (e.g., HepG2) are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated.

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

In Vivo Toxicity Studies

Animal models are used to assess the toxicity of a compound in a living organism.

-

Animal Model: A suitable animal model (e.g., rats or mice) is selected.

-

Dosing: The animals are administered with different doses of the test compound, typically via oral gavage or intraperitoneal injection, over a specific period. A control group receives the vehicle only.

-

Monitoring: The animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

-

Pathology: At the end of the study, blood samples are collected for clinical chemistry analysis. Organs, particularly the liver, are harvested for histopathological examination.

-

Data Analysis: The toxic effects are evaluated based on the observed clinical signs, changes in biochemical parameters, and histopathological findings.

Future Research Directions

Given the limited data on this compound, several areas warrant further investigation:

-

Isolation and Characterization: Detailed structural elucidation and confirmation of its physical and chemical properties.

-

Toxicological Profile: Comprehensive in vitro and in vivo studies to determine its specific toxicity, including its IC50 values in relevant cell lines and its effects in animal models.

-

Mechanism of Action: Investigation into its metabolic activation pathway and its interaction with cellular macromolecules.

-

Comparative Studies: Direct comparison of the toxicity and biological activity of this compound with its parent compound, senecionine, to understand the effect of the acetate group.

Conclusion

This compound, as a derivative of the well-known hepatotoxic pyrrolizidine alkaloid senecionine, holds potential for interesting biological and toxicological properties. However, a significant gap in the scientific literature exists regarding its specific characteristics and effects. The information and methodologies presented in this guide are based on the broader knowledge of pyrrolizidine alkaloids and serve as a foundation for future research into this particular compound. Further investigation is crucial to fully understand the toxicological and pharmacological profile of this compound.

Unveiling the Botanical Origins of Senecionine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine acetate, a pyrrolizidine alkaloid, and its parent compound, senecionine, are secondary metabolites found in a variety of plant species. These compounds are of significant interest to the scientific community due to their potential bioactivity and inherent toxicity. This technical guide provides an in-depth overview of the natural sources of senecionine and its acetate derivative, detailing their biosynthesis, extraction, and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key biological pathways to facilitate further investigation and understanding. While quantitative data for senecionine is available, this guide also highlights the current gap in literature regarding specific concentration levels of this compound in its purported botanical sources.

Natural Sources of Senecionine and this compound

Senecionine is a well-documented pyrrolizidine alkaloid predominantly found in plants belonging to the Senecio genus of the Asteraceae family[1]. It has also been identified in various other genera, including Jacobaea, Brachyglottis, Emilia, Erechtites, Petasites, Syneilesis, Crotalaria, Caltha, and Castilleja[1].

This compound, also known as O-Acetylsenecionine, has been reported to be present in Erinacea anthyllis, a plant in the Leguminosae family. However, a thorough review of current scientific literature reveals a notable absence of quantitative data regarding the concentration of this compound in this or any other plant species. The available quantitative analyses have focused primarily on the parent compound, senecionine.

The concentration of senecionine can vary significantly between different plant species and even within different parts of the same plant. The tables below summarize the available quantitative data for senecionine in select plant species.

Table 1: Concentration of Senecionine in Tussilago farfara (Coltsfoot)

| Plant Part | Concentration (mg/100g dry weight) | Concentration (%) |

| Shoots and Leaves | 1.23 - 10.47 | 0.0013 - 0.011 |

Source: Adamczak et al., 2013[2]

Table 2: Relative Abundance of Senecionine in Senecio brasiliensis (Flor-das-almas)

| Plant Part | Relative Abundance (%) |

| Flower | 2.36 |

| Leaf | Not Detected |

| Stalk | 2.87 |

Source: Sandini et al., 2013, as cited in Ferreira et al., 2021[3] (Note: Data represents the relative percentage of the compound in the essential oil extract)

Biosynthesis of Senecionine

The biosynthesis of senecionine is a complex process that begins with common amino acid precursors. The pathway involves the formation of a necine base, retronecine, which is subsequently esterified to produce the final alkaloid.

Experimental Protocols

Extraction of Senecionine from Senecio vulgaris

This protocol is adapted from the methodology described by Al-Snafi (2016).

Materials:

-

Dried and powdered whole plant material of Senecio vulgaris

-

85% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Chloroform

-

Sulfuric acid (2%)

-

Ammonia solution

-

Zinc dust

-

Separatory funnel

-

Filter paper

Procedure:

-

Place 300 g of the powdered plant material into the thimble of a Soxhlet apparatus.

-

Extract the material with 1.5 L of 85% ethanol for approximately 20-21 hours, or until the extraction is complete.

-

Filter the ethanol extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

To separate the free alkaloids from their N-oxides, dissolve the crude extract in 2% sulfuric acid.

-

Extract the acidic solution with chloroform multiple times. The chloroform layer will contain the free tertiary alkaloids.

-

To isolate the N-oxides, take the remaining acidic aqueous layer and add zinc dust. Stir the mixture for 24 hours at room temperature to reduce the N-oxides to their corresponding free bases.

-

Filter the solution to remove the zinc dust and basify the filtrate to pH 9-10 with ammonia solution.

-

Extract the basified solution with chloroform multiple times.

-

Combine the chloroform extracts from both steps (free alkaloids and reduced N-oxides) and evaporate to dryness to yield the total alkaloid fraction.

Quantification of Senecionine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the HPLC conditions reported by Al-Snafi (2016).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio, to be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare a standard stock solution of senecionine in a suitable solvent (e.g., methanol or the mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Prepare the sample for injection by dissolving a known amount of the extracted alkaloid fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system and record the chromatogram.

-

Identify the senecionine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of senecionine in the sample by using the calibration curve.

Metabolism and Toxicological Pathway of Senecionine

Upon ingestion, senecionine is primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process can lead to both detoxification and bioactivation, resulting in the formation of toxic metabolites that can cause cellular damage.

Conclusion

Senecionine is a widely distributed pyrrolizidine alkaloid with a well-characterized biosynthesis and metabolic profile. This guide provides researchers with a foundational understanding of its natural sources, methods for its extraction and quantification, and the pathways governing its biological effects. While the presence of this compound in Erinacea anthyllis is noted in the literature, the lack of quantitative data for this specific compound presents a clear area for future research. The experimental protocols and pathway diagrams presented herein are intended to serve as valuable tools for scientists and professionals engaged in the study of these and other related natural products. Further investigation into the quantitative analysis of this compound and its specific biological activities is warranted to fully elucidate its pharmacological and toxicological significance.

References

The Biosynthesis of Senecionine Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of senecionine acetate, a pyrrolizidine alkaloid of significant interest to researchers in natural product chemistry, toxicology, and drug development. This document details the enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this complex pathway.

Executive Summary

Senecionine and its acetylated derivative, this compound (also known as O-acetylsenecionine), are members of the pyrrolizidine alkaloid (PA) family, a large group of secondary metabolites produced by various plant species, notably within the Senecio genus. These compounds are of considerable scientific interest due to their biological activities, including hepatotoxicity. Understanding their biosynthesis is crucial for applications in toxicology, pharmacology, and biotechnology. This guide outlines the established biosynthetic route from primary metabolites to senecionine and the subsequent conversion to this compound, providing detailed experimental protocols and quantitative data for researchers in the field.

The Core Biosynthetic Pathway of Senecionine

The biosynthesis of senecionine is a multi-step process that begins with amino acid precursors and proceeds through the formation of a characteristic pyrrolizidine core structure, which is subsequently esterified.

Formation of the Necine Base: Retronecine

The initial phase of senecionine biosynthesis involves the construction of the necine base, retronecine. This pathway commences with the amino acids L-arginine or L-ornithine.[1] In many plants, L-ornithine is converted to L-arginine, which then serves as the primary precursor.[1]

The key steps are as follows:

-

Formation of Putrescine and Spermidine: L-arginine is decarboxylated to agmatine, which is then converted to putrescine. Putrescine and spermidine, another polyamine derived from putrescine and S-adenosylmethionine, are the direct precursors for the next critical step.

-

Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine.[2][3][4] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , an NAD+-dependent enzyme.[1]

-

Cyclization and Modification: Homospermidine undergoes a series of oxidation, cyclization, reduction, desaturation, and hydroxylation reactions to form the stereospecific pyrrolizidine backbone, retronecine.[1] The precise enzymatic mechanisms for these transformations are not yet fully elucidated.[1]

Formation of the Necic Acid: Senecic Acid

The acidic portion of senecionine, senecic acid, is derived from the amino acid L-isoleucine. Two molecules of L-isoleucine are utilized to construct the ten-carbon dicarboxylic acid structure of senecic acid.

Esterification and Final Modification

The final steps in the formation of senecionine involve the esterification of the retronecine base with senecic acid. This esterification initially forms senecionine N-oxide, which is the primary transport and storage form of the alkaloid in many plants.[1] Subsequent reduction of the N-oxide yields senecionine.[1]

The Final Step: Acetylation to this compound

Senecionine can be further modified in some plant tissues, particularly in the shoots, through O-acetylation to form this compound (O-acetylsenecionine). This acetylation is considered a diversification step in the PA profile of the plant. While the conversion has been observed, the specific O-acetyltransferase responsible for this reaction has not yet been fully isolated or characterized.

Quantitative Data

The concentration of senecionine and its derivatives can vary significantly between different plant species, populations, and even between different tissues within the same plant. The following tables summarize some reported quantitative data for senecionine in various Senecio species.

| Plant Species | Tissue | Senecionine Concentration (mg/g dry weight) | Reference |

| Senecio jacobaea | Vegetative | Varies by chemotype | [5] |

| Senecio brasiliensis | Aerial parts | 17.6 (total alkaloids) | [5] |

| Senecio vulgaris | Leaves | - | |

| Tussilago farfara | Leaves | 0.06 - 1.04 µg/g (total PAs) | [6] |

Note: Data for this compound is often not reported separately from other PAs.

Experimental Protocols

The elucidation of the senecionine biosynthesis pathway has been made possible through a combination of feeding studies with labeled precursors and advanced analytical techniques.

Protocol for Pyrrolizidine Alkaloid Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of PAs from plant material using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1 Materials and Reagents

-

Plant material (dried and ground)

-

Extraction solvent: 0.05 M H2SO4 in 50% methanol

-

Neutralization solution: 2.5% ammonia in water

-

SPE cartridges (e.g., C18)

-

Methanol

-

Ammonia solution

-

LC-MS/MS system

5.1.2 Extraction Procedure

-

Weigh approximately 1-2 g of dried, ground plant material into a centrifuge tube.

-

Add 20 mL of extraction solvent.

-

Sonicate for 15-30 minutes.

-

Centrifuge at 3000-4000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of extraction solvent.

-

Combine the supernatants and neutralize to approximately pH 7 with the ammonia solution.

-

Filter the extract.

5.1.3 Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE cartridge with methanol followed by water.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with water and then a low percentage of methanol in water to remove impurities.

-

Elute the PAs with methanol, potentially containing a small amount of ammonia.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

5.1.4 LC-MS/MS Analysis

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium formate.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for the specific detection and quantification of senecionine and this compound.

Protocol for Precursor Feeding Studies

Feeding studies using isotopically labeled precursors are essential for tracing the biosynthetic pathway.

5.2.1 Materials

-

Healthy, young plants of the species of interest (e.g., Senecio spp.)

-

Isotopically labeled precursors (e.g., [14C]-ornithine, [13C]-putrescine, [3H]-isoleucine)

-

Sterile aqueous solution for dissolving precursors

-

Syringe for injection or cotton wicks for hydroponic feeding

5.2.2 Feeding Procedure

-

Stem Injection: Dissolve the labeled precursor in a small volume of sterile water. Inject the solution directly into the stem of the plant.

-

Hydroponic Feeding: Grow plants in a hydroponic system. Add the labeled precursor to the nutrient solution.

-

Incubation: Allow the plants to grow for a specified period (days to weeks) to allow for the incorporation of the label into the PAs.

-

Harvesting and Analysis: Harvest the plant material (roots, shoots, flowers) and extract the PAs as described in Protocol 5.1. Analyze the extracts using techniques that can detect the isotopic label, such as liquid scintillation counting for radioactive labels or mass spectrometry for stable isotopes.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for PA Biosynthesis Study

Caption: Experimental workflow for studying PA biosynthesis.

Conclusion

The biosynthesis of this compound is a complex pathway that highlights the intricate nature of secondary metabolism in plants. While the core pathway to senecionine is largely understood, further research is required to identify and characterize the specific enzymes involved in the later modification steps, such as the O-acetylation of senecionine. The protocols and data presented in this guide provide a valuable resource for researchers working to further unravel the intricacies of pyrrolizidine alkaloid biosynthesis.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Differences Between Senecionine and Senecionine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine and senecionine acetate are two closely related pyrrolizidine alkaloids (PAs), a class of natural compounds known for their significant biological activities, including hepatotoxicity. This technical guide provides a detailed comparative analysis of the chemical and biological properties of these two molecules. While senecionine is a well-characterized PA, this compound, its acetylated derivative, is less extensively documented. This guide synthesizes available data on their structural differences, physicochemical properties, biosynthesis, and biological activities to offer a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by thousands of plant species, notoriously as a defense mechanism against herbivores.[1] Their presence in the food chain, through contamination of grain, honey, milk, and herbal remedies, poses a significant health risk to humans and livestock, primarily due to their hepatotoxic, genotoxic, and carcinogenic potential.[2][3]

Senecionine is a prominent and highly toxic PA found in various plants of the Senecio genus.[4] Its chemical structure, biosynthesis, and toxicological profile have been extensively studied. This compound, as its name suggests, is the acetylated form of senecionine. The addition of an acetyl group can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, membrane permeability, and interaction with biological targets. Understanding these differences is crucial for assessing the relative toxicity and potential therapeutic applications of these compounds.

Chemical Structures

The fundamental difference between senecionine and this compound lies in the presence of an acetyl group. Senecionine possesses a tertiary hydroxyl group, which is esterified to an acetyl group in this compound.

Senecionine:

-

Systematic Name: (3Z,5R,6R,9a1R,14aR)-3-Ethylidene-3,4,5,6,9,9a1,11,13,14,14a-decahydro[4][5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione[4]

-

Structure: Senecionine has a complex macrocyclic structure containing a retronecine base.[4]

This compound (O-Acetylsenecionine):

-

Structure: The hydroxyl group at the C12 position of the senecionine macrocycle is esterified with an acetic acid moiety.

Physicochemical Properties

The acetylation of senecionine is expected to alter its physical and chemical properties. While comprehensive experimental data for this compound is limited in the scientific literature, a comparison can be made based on the available information for senecionine and the known effects of acetylation.

| Property | Senecionine | This compound |

| Molecular Formula | C₁₈H₂₅NO₅[6] | C₂₀H₂₇NO₆[7] |

| Molecular Weight | 335.40 g/mol [6] | 377.44 g/mol [7] |

| Melting Point | 236 °C[6] | Data not available |

| Boiling Point | ~500.5 °C (predicted) | Data not available |

| Solubility | Practically insoluble in water; freely soluble in chloroform; slightly soluble in alcohol and ether.[6] | Expected to have lower polarity and potentially increased solubility in nonpolar organic solvents compared to senecionine. |

| Lipophilicity (LogP) | -0.88 (Estimated)[8] | Expected to be higher than senecionine due to the addition of the acetyl group. |

Synthesis and Biosynthesis

Biosynthesis of Senecionine

The biosynthesis of senecionine is a complex enzymatic process that begins with L-arginine or L-ornithine.[4] These precursors are converted to putrescine, which then undergoes a series of reactions catalyzed by enzymes such as homospermidine synthase to form the characteristic pyrrolizidine core, retronecine.[4] The retronecine base is then esterified with senecic acid, which is derived from two molecules of L-isoleucine, to form the final macrocyclic structure of senecionine.[4]

Synthesis of this compound

While the natural occurrence of this compound is documented, specific details of its biosynthesis are not as well-elucidated as those for senecionine. It is plausible that it is formed in plants via the enzymatic acetylation of senecionine.

Chemically, this compound can be synthesized from senecionine through a standard acetylation reaction. A general protocol for the acetylation of a tertiary alcohol like that in senecionine would involve the following steps:

Experimental Protocol: Acetylation of Senecionine

-

Reactants: Senecionine, an acetylating agent (e.g., acetic anhydride or acetyl chloride), and a base catalyst (e.g., pyridine or triethylamine).

-

Solvent: A dry, aprotic solvent such as dichloromethane or chloroform.

-

Procedure: a. Dissolve senecionine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base catalyst to the solution. c. Slowly add the acetylating agent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature). d. Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). e. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. f. The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product is then purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Toxicity

Both senecionine and its acetylated form are biologically active, primarily due to their classification as pyrrolizidine alkaloids. However, the acetylation can modulate their potency and mechanism of action.

Mechanism of Toxicity of Senecionine

Senecionine itself is a pro-toxin and requires metabolic activation in the liver by cytochrome P450 enzymes to exert its toxic effects.[4] This metabolic process generates highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]

The metabolic activation and detoxification pathways of senecionine are crucial in determining its overall toxicity.

Caption: Metabolic pathways of senecionine leading to detoxification or toxic activation.

Biological Activity of this compound

Information on the specific biological activity and toxicity of this compound is limited. However, one notable reported activity is its ability to inhibit the sequestration of Ca²⁺ in both mitochondrial and extramitochondrial compartments, possibly through the inactivation of free sulfhydryl groups.[7] This disruption of calcium homeostasis can lead to cellular dysfunction and apoptosis.

The increased lipophilicity of this compound compared to senecionine could potentially lead to enhanced cell membrane permeability and altered metabolic activation rates. Some studies on other pyrrolizidine alkaloids suggest that acetylation can lead to higher mutagenic behavior, which is attributed to the increased lipophilicity favoring cellular uptake and interaction with metabolic enzymes.

Comparative Toxicity

Experimental Protocols for Biological Evaluation

To further elucidate the differences in the biological activities of senecionine and this compound, several in vitro assays are recommended.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of senecionine and this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Genotoxicity Assessment (γH2AX Assay)

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.

Protocol:

-

Cell Culture and Treatment: As described for the MTT assay.

-

Immunostaining: a. Fix and permeabilize the cells. b. Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). c. Incubate with a fluorescently labeled secondary antibody. d. Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: a. Acquire images using a fluorescence microscope or high-content imaging system. b. Quantify the number and intensity of γH2AX foci per nucleus. c. Compare the results for treated cells to those of a negative control to assess the level of DNA damage.

Caption: Workflow for comparative in vitro toxicity testing.

Conclusion

The primary chemical difference between senecionine and this compound is the acetylation of the tertiary hydroxyl group in the latter. This structural modification results in an increased molecular weight and is predicted to increase lipophilicity, which may have significant implications for the compound's pharmacokinetic and pharmacodynamic properties. While senecionine is a well-documented hepatotoxin that requires metabolic activation, the toxicological profile of this compound is less clear. The available data suggests it may exert its effects through different mechanisms, such as the disruption of intracellular calcium homeostasis.

Further research, including the determination of the physicochemical properties of this compound, detailed toxicological studies, and elucidation of its metabolic pathways, is necessary to fully understand the impact of acetylation on the biological activity of senecionine. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for risk assessment and the potential exploration of these compounds in drug development.

References

- 1. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

known biological activity of Senecionine acetate

An In-depth Technical Guide on the Biological Activity of Senecionine and Senecionine Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senecionine and its acetylated form, this compound, are naturally occurring pyrrolizidine alkaloids (PAs) found in numerous plant species, particularly of the Senecio genus. While possessing minor antimicrobial properties, their predominant biological activity is marked by severe toxicity, primarily targeting the liver. This guide provides a detailed overview of the mechanisms of action, quantitative toxicological data, and key experimental protocols relevant to the study of these compounds. The core of their toxicity lies in the metabolic activation by hepatic cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These electrophilic intermediates form adducts with cellular macromolecules like DNA and proteins, leading to widespread cellular damage, genotoxicity, and the life-threatening condition known as hepatic sinusoidal obstruction syndrome (HSOS). This compound has also been specifically implicated in the disruption of intracellular calcium homeostasis.

Introduction to Senecionine and this compound

Senecionine is a macrocyclic diester pyrrolizidine alkaloid, a class of secondary metabolites produced by plants as a defense mechanism against herbivores[1][2]. This compound, also known as O-Acetylsenecionine, is a closely related derivative[3][4][5]. These compounds are significant public health concerns due to their potential to contaminate herbal remedies, teas, honey, and other food products, leading to accidental poisoning in both humans and livestock[2][6]. Their biological activity is dominated by a potent, structure-dependent toxicity profile that has been the subject of extensive research. The primary focus of this guide is on the shared toxicological mechanism, with specific activities of the acetate form noted where applicable.

Mechanism of Action and Biological Activity

The biological effects of senecionine are almost entirely dependent on its metabolic transformation within the liver. The parent compound is a pro-toxin that requires bioactivation to exert its cytotoxic and genotoxic effects[6].

Metabolic Activation and Detoxification

Upon ingestion, senecionine is absorbed and transported to the liver, where it undergoes one of several metabolic fates mediated primarily by cytochrome P450 (CYP) monooxygenases[6][7].

-

Toxic Bioactivation Pathway : CYP enzymes, such as CYP3A4, catalyze the desaturation of the necine base of senecionine. This oxidation reaction forms a highly reactive and unstable electrophilic metabolite, a dehydropyrrolizidine (pyrrolic ester)[6][8]. This metabolite readily attacks nucleophilic centers on cellular macromolecules.

-

Detoxification Pathways : The organism possesses two main routes to neutralize senecionine. The first is hydrolysis of the ester bonds, breaking down the molecule. The second is N-oxidation of the tertiary nitrogen in the pyrrolizidine ring, which forms a water-soluble N-oxide that can be more readily excreted[6].

The balance between these activation and detoxification pathways determines the ultimate toxicity of the compound.

Hepatotoxicity

The primary clinical manifestation of senecionine poisoning is severe liver damage[6][9]. The reactive pyrrolic metabolites generated in hepatocytes are not stable and can exit these cells to damage adjacent cells.

-

Target Cells : While hepatocytes are the site of metabolic activation, liver sinusoidal endothelial cells (LSECs) are particularly vulnerable to the toxic metabolites[9][10]. Damage to LSECs is a key initiating event in senecionine-induced liver injury.

-

Pathology : The destruction of the sinusoidal endothelium leads to pericentral hemorrhage, necrosis, and obstruction of hepatic sinusoids[9][11]. This condition is known as hepatic sinusoidal obstruction syndrome (HSOS), formerly veno-occlusive disease (VOD), which can progress to liver fibrosis and failure[9].

Genotoxicity and Carcinogenicity

The electrophilic nature of senecionine's metabolites enables them to bind covalently to DNA, forming DNA adducts[6]. This interaction can lead to mutations and chromosomal damage, establishing a clear mechanism for genotoxicity. Rodent studies have demonstrated that this DNA damage can lead to the formation of tumors in multiple organs, including the liver, lungs, and gastrointestinal tract, highlighting its carcinogenic potential[6].

Inhibition of Intracellular Calcium Sequestration

This compound specifically has been shown to inhibit the sequestration of calcium ions (Ca²⁺) into both mitochondrial and extramitochondrial compartments in isolated hepatocytes[3][4][5]. The proposed mechanism involves the inactivation of free sulfhydryl groups on proteins essential for calcium transport and storage[3][4]. This disruption of Ca²⁺ homeostasis can contribute to cytotoxicity, as sustained high levels of intracellular calcium can trigger apoptotic pathways and other forms of cell injury.

Other Biological Activities

-

Enzyme Inhibition : Senecionine has been observed to decrease the activity of several hepatic enzymes, including glutathione-S-transferase, aminopyrine N-demethylase, and arylhydrocarbon hydroxylase (AHH)[12][13].

-

Antimicrobial Effects : A mixture of PAs that included senecionine demonstrated toxicity against Fusarium fungi at millimolar concentrations, suggesting weak antimicrobial properties[6].

Quantitative Toxicological Data

The toxicity of senecionine has been quantified in various experimental models. The following table summarizes key data points.

| Metric | Value | Species | Route of Administration | Observed Effect / Notes | Reference |

| LD₅₀ | 65 mg/kg | Rodents | Not Specified | Lethal Dose | [6] |

| LD₅₀ | 64.12 ± 2.24 mg/kg | Mouse | Intravenous (i.v.) | Lethal Dose | [14] |

| LD₅₀ | 611 mg/kg | Hamster | Intravenous (i.v.) | Lethal Dose | [8] |

| Lethal Dose | 0.1 mmol/kg | Rat | Intraperitoneal (i.p.) | Lethal Dose | [8] |

| EC₅₀ | ~22 µM | Mouse LSECs | In vitro | Cytotoxicity (requires metabolic activation) | [9] |

| No Effect | Up to 500 µM | Mouse LSECs | In vitro | No cytotoxicity without metabolic activation | [9] |

| Effect Conc. | Up to 500 µM | Mouse Hepatocytes | In vitro | Concentration-dependent decrease in viability | [10] |

| k_cat | 0.0023 mL min⁻¹ mg⁻¹ S9 | Rat Liver S9 | In vitro | Rate of 7-GS-DHP adduct formation | [15][16] |

Key Experimental Protocols

Protocol: In Vivo Mouse Hepatotoxicity Model

This protocol is adapted from studies investigating acute liver injury induced by senecionine[10][11].

-

Animal Model : Male C57BL/6NRj mice, 8-10 weeks old.

-

Acclimatization : House animals for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

-

Treatment : Administer a single dose of senecionine (e.g., 60 mg/kg body weight) dissolved in an appropriate vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Control animals receive the vehicle only.

-

Sample Collection : At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with PBS and collect tissue samples.

-

Serum Analysis : Centrifuge blood to separate serum. Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard clinical chemistry analyzers as markers of hepatocellular damage.

-

Histopathology : Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for signs of necrosis, hemorrhage, and sinusoidal congestion.

-

Intravital Microscopy (Optional) : For real-time analysis of sinusoidal damage, use Tie2-GFP reporter mice and perform intravital two-photon microscopy to visualize LSEC destruction and platelet aggregation.

Protocol: In Vitro Cytotoxicity and Metabolic Activation Assay

This protocol describes how to assess the direct and metabolically-activated cytotoxicity of senecionine on primary liver cells[9][10].

-

Cell Isolation : Isolate primary mouse hepatocytes (PMHs) and liver sinusoidal endothelial cells (LSECs) from mouse livers using a two-step collagenase perfusion method.

-

Cell Culture : Plate PMHs and LSECs in separate collagen-coated culture plates and allow them to adhere.

-

Preparation of Conditioned Medium :

-

Incubate a culture of PMHs with various concentrations of senecionine (e.g., 0-500 µM) for a set period (e.g., 12-24 hours).

-

Collect the culture supernatant. This "conditioned medium" will contain senecionine metabolites.

-

-

Treatment Groups :

-

Direct Toxicity : Treat a culture of LSECs directly with fresh medium containing 0-500 µM senecionine.

-

Metabolically-Activated Toxicity : Treat a separate culture of LSECs with the conditioned medium collected from the PMHs.

-

Hepatocyte Toxicity : Assess the viability of the PMHs treated directly with senecionine.

-

-

Viability Assessment : After 24 hours of incubation, assess cell viability in all groups using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Analysis : Compare the viability of LSECs treated directly with senecionine versus those treated with the conditioned medium. A significant decrease in viability only in the conditioned medium group confirms that hepatocyte-mediated metabolic activation is required for LSEC toxicity.

Conclusion

Senecionine and this compound are potent hepatotoxins whose biological activity is a direct consequence of their metabolic bioactivation in the liver. The formation of reactive pyrrolic intermediates initiates a cascade of cellular damage, primarily targeting liver sinusoidal endothelial cells, which culminates in severe hepatic injury. The genotoxic and carcinogenic potential, stemming from the ability of these metabolites to form DNA adducts, further underscores the significant health risk they pose. While other minor biological activities have been noted, the toxicological profile remains the most critical aspect for scientific and regulatory consideration. Understanding the detailed mechanisms and having robust experimental protocols are essential for risk assessment, drug development safety screening, and the clinical management of PA poisoning.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]

- 6. Senecionine - Wikipedia [en.wikipedia.org]

- 7. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SENECIONINE CAS#: 130-01-8 [m.chemicalbook.com]

- 15. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 16. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine, a prominent pyrrolizidine alkaloid, and its acetate ester, Senecionine acetate, are known for their significant hepatotoxicity. This toxicity is not inherent to the parent molecule but arises from its metabolic activation within the liver. This technical guide provides an in-depth exploration of the primary mechanism of action of Senecionine, with a focus on the bioactivation process, the resultant cellular damage, and the key experimental methodologies used to elucidate these pathways. The information presented is intended to support further research and drug development efforts aimed at understanding and mitigating pyrrolizidine alkaloid-induced toxicity.

Primary Mechanism of Action: Metabolic Bioactivation and Cellular Damage

The cornerstone of Senecionine's toxicity lies in its conversion to highly reactive electrophilic metabolites, primarily dehydropyrrolizidine (DHP) esters. This bioactivation is a multi-step process initiated in the liver.

Cytochrome P450-Mediated Oxidation

Upon reaching the liver, Senecionine is metabolized by cytochrome P450 (CYP450) monooxygenases.[1][2] This enzymatic reaction desaturates the 2-pyrroline ring of the Senecionine core, forming a pyrrolic ester.[1] Studies have identified several CYP450 isoforms involved in this process, with a putative P4502B form playing a significant role in the bioactivation of Senecionine in guinea pigs.[3] Other isoforms, such as those in the 2C and 3A families, are also implicated in its metabolism.[3]

Formation of DNA and Protein Adducts

The resulting DHP esters are potent electrophiles that readily react with cellular nucleophiles.[1] This includes the formation of covalent adducts with DNA and proteins.[1] These adducts can disrupt normal cellular function, leading to genotoxicity, carcinogenesis, and direct hepatocyte injury.[1] The formation of cross-linked adducts between DNA base pairs or with proteins exacerbates this damage.[1]

Disruption of Cellular Homeostasis

Beyond direct macromolecular damage, Senecionine and its metabolites disrupt critical cellular processes:

-

Calcium Sequestration: this compound has been shown to inhibit the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments.[4] This is potentially due to the inactivation of free sulfhydryl groups, leading to a disturbance in intracellular calcium homeostasis.[4]

-

Glutathione Depletion: The reactive pyrrolic metabolites can be detoxified through conjugation with glutathione (GSH).[1] However, high levels of these metabolites can deplete cellular GSH stores, increasing oxidative stress and rendering hepatocytes more susceptible to damage.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity and toxicity of Senecionine.

| Parameter | Value | Cell/System | Comments | Reference(s) |

| EC50 (Cytotoxicity) | ~ 22 µM | Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | Requires metabolic activation by preincubation with primary mouse hepatocytes. | [5] |

| Cytotoxicity Threshold | No cytotoxicity up to 500 µM | Freshly isolated Liver Sinusoidal Endothelial Cells (LSECs) | Without metabolic activation. | [5] |

| LD50 | 65 mg/kg | Rodents | In vivo toxicity. | [1] |

| Cytotoxicity | 50 and 500 µg/ml | PC3 and DU145 prostate cancer cell lines | Induces morphological changes and reduces cell viability. | [6] |

Key Experimental Protocols

Cytochrome P450-Mediated Bioactivation of Senecionine

Objective: To determine the role of CYP450 enzymes in the metabolic activation of Senecionine to its pyrrolic metabolites.

Methodology:

-

Preparation of Liver Microsomes: Liver microsomes are prepared from untreated or phenobarbital-treated animals (e.g., guinea pigs) to enrich for CYP450 enzymes.[3]

-

Incubation: Senecionine is incubated with the prepared liver microsomes in the presence of an NADPH-generating system.[3]

-

Metabolite Extraction: The reaction is stopped, and metabolites are extracted using organic solvents.

-

Analysis: The formation of the pyrrolic metabolite, (+/-)6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), and the detoxification product, Senecionine N-oxide, is quantified using techniques like LC/MS/MS.[7]

-

Inhibition Studies: To identify specific CYP450 isoforms, immunoinhibition studies are performed using antibodies against specific CYP isoforms (e.g., P4502B, 2C, and 3A).[3]

Detection of Senecionine-DNA Adducts

Objective: To identify and quantify the formation of DNA adducts resulting from exposure to Senecionine metabolites.

Methodology:

-

In vitro or in vivo Exposure: Cells (e.g., primary rat hepatocytes) or animals are exposed to Senecionine.[7]

-

DNA Isolation: DNA is isolated from the exposed cells or target tissues (e.g., liver).

-

Hydrolysis: The DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleotides.

-

LC/MS/MS Analysis: The resulting mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) using a multiple reaction monitoring (MRM) mode to specifically detect and quantify the known DNA reactive pyrrolic metabolites.[7] This method allows for the sensitive and accurate quantification of adducts.[7] Other methods for uncharacterized adducts include the 32P-postlabeling assay.[8][9]

Glutathione Depletion Assay

Objective: To measure the effect of Senecionine metabolites on cellular glutathione levels.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., hepatocytes) is cultured and treated with Senecionine or its metabolically activated form.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

GSH/GSSG Measurement: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) are determined using a colorimetric assay kit or an enzymatic recycling method.[10][11][12][13]

-

Colorimetric Method: This method often utilizes a reagent like 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), which reacts with GSH to produce a colored product that can be measured spectrophotometrically.[11]

-

Enzymatic Recycling Method: This assay involves the catalytic reduction of GSSG to GSH by glutathione reductase, with the concomitant oxidation of NADPH. The rate of NADPH consumption is monitored spectrophotometrically.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures described in this guide.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A cytochrome P4502B form is the major bioactivation enzyme for the pyrrolizidine alkaloid senecionine in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Inhibition of Mitochondrial Ca2+ Sequestration by Senecionine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mitochondrial Toxicity of Senecionine

Senecionine, a pyrrolizidine alkaloid found in numerous plant species, is a known hepatotoxin.[1][2] Its toxicity is primarily attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules.[2] A significant body of evidence points towards mitochondria as a key target in senecionine-induced cellular damage and apoptosis.[1][3]

The primary mechanism of senecionine-induced hepatotoxicity involves the induction of mitochondria-mediated apoptosis.[1] This process is characterized by several key mitochondrial events, including the loss of mitochondrial membrane potential, the release of cytochrome c, and significant alterations in mitochondrial morphology, specifically fragmentation.[1] While direct studies on senecionine's effect on mitochondrial calcium transport are scarce, the observed disruption of the mitochondrial membrane potential strongly implies an impairment of mitochondrial Ca2+ sequestration. Mitochondrial calcium uptake is an electrophoretic process driven by the negative potential across the inner mitochondrial membrane. A collapse of this potential would inevitably hinder the mitochondrion's ability to sequester Ca2+.

Proposed Signaling Pathway for Senecionine-Induced Mitochondrial Dysfunction

The following diagram illustrates the proposed signaling cascade initiated by senecionine, leading to mitochondrial damage and apoptosis. This pathway is based on current research highlighting the role of Drp1-mediated mitochondrial fission.[1]

Quantitative Data on Senecionine-Induced Mitochondrial Effects

While specific quantitative data on the IC50 for mitochondrial Ca2+ sequestration inhibition by senecionine acetate is unavailable, the following table summarizes the types of quantitative data that could be generated from the experimental protocols described below. This structure is provided as a template for researchers investigating the mitochondrial effects of senecionine.

| Parameter Assessed | Cell Type | Senecionine Concentration | Result | Reference |

| Mitochondrial Membrane Potential | Primary Mouse Hepatocytes | 50-200 µM | Dose-dependent decrease | [1] |

| Apoptosis (TUNEL Assay) | Primary Mouse Hepatocytes | 100 µM | Time-dependent increase | [1] |

| Caspase-3 Activity | Primary Mouse Hepatocytes | 50-200 µM | Dose-dependent increase | [1] |

| Mitochondrial Fragmentation | Primary Mouse Hepatocytes | 100 µM | Significant increase | [1] |

| Mitochondrial Ca2+ Uptake | Isolated Liver Mitochondria | Hypothetical | Expected dose-dependent decrease | N/A |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of senecionine on mitochondrial function, including Ca2+ sequestration. These protocols are based on standard techniques used in mitochondrial research.[4][5]

Isolation of Liver Mitochondria

Objective: To obtain a purified fraction of mitochondria from liver tissue for in vitro assays.

Materials:

-

Murine liver tissue

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer

-

Centrifuge (refrigerated)

Protocol:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver and mince it in ice-cold isolation buffer.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

Measurement of Mitochondrial Calcium Sequestration

Objective: To quantify the uptake of calcium by isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)

-

Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate)

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N)

-

CaCl2 standard solution

-

Fluorometric plate reader or spectrophotometer

Protocol:

-

Add isolated mitochondria (0.5-1.0 mg/mL) to the assay buffer containing the calcium-sensitive dye and respiratory substrates in a cuvette or microplate well.

-

Allow the mitochondria to respire for a few minutes to establish a stable membrane potential.

-

Record the baseline fluorescence.

-

Add a known concentration of CaCl2 (e.g., 20-50 µM) to initiate calcium uptake.

-

Monitor the decrease in extra-mitochondrial calcium concentration by measuring the change in fluorescence over time.

-

To test the effect of senecionine, pre-incubate the mitochondria with varying concentrations of the compound for a specified time before the addition of CaCl2.

-

The rate of calcium uptake can be calculated from the slope of the fluorescence trace.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the electrical potential across the inner mitochondrial membrane in intact cells.

Materials:

-

Cultured hepatocytes

-

Fluorescent potentiometric dye (e.g., TMRM or JC-1)

-

FCCCP (a protonophore used as a control for depolarization)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture hepatocytes on glass-bottom dishes or in appropriate plates for flow cytometry.

-

Treat the cells with varying concentrations of senecionine for the desired time.

-

Load the cells with the potentiometric dye (e.g., 25-100 nM TMRM) in a suitable buffer (e.g., HBSS) for 20-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry.

-

A decrease in fluorescence intensity (for TMRM) indicates mitochondrial depolarization.

-

As a control, treat a set of cells with FCCCP (e.g., 1-5 µM) to induce complete depolarization.

Mandatory Visualizations

Experimental Workflow for Assessing Mitochondrial Ca2+ Uptake

The following diagram outlines the general workflow for investigating the effect of a test compound like senecionine on mitochondrial calcium sequestration.

Conclusion and Future Directions

The available evidence strongly suggests that senecionine induces significant mitochondrial dysfunction, characterized by depolarization of the inner mitochondrial membrane and the initiation of the apoptotic cascade.[1] Although direct inhibition of the mitochondrial calcium uniporter (MCU) or other components of the calcium handling machinery by senecionine has not been demonstrated, the loss of membrane potential provides a compelling indirect mechanism for the inhibition of mitochondrial Ca2+ sequestration.

Future research should focus on directly measuring mitochondrial calcium uptake in the presence of senecionine and its metabolites using the protocols outlined in this guide. Furthermore, investigating the potential interaction of senecionine with components of the MCU complex could provide a more detailed understanding of its mitochondrial toxicity. Such studies are crucial for a comprehensive risk assessment of pyrrolizidine alkaloid exposure and for the development of potential therapeutic interventions for associated toxicities.

References

- 1. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senecionine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

The Pivotal Role of Sulfhydryl Groups in the Bioactivity of Senecionine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine, a representative pyrrolizidine alkaloid (PA), and its acetate ester, Senecionine acetate, are pro-toxins that necessitate metabolic activation to exert their biological effects. This activation, primarily occurring in the liver via cytochrome P450 enzymes, generates highly reactive electrophilic pyrrolic metabolites. The subsequent interaction of these metabolites with endogenous nucleophiles, particularly sulfhydryl (-SH) groups, dictates the ultimate toxicological outcome. This technical guide provides an in-depth exploration of the critical role sulfhydryl groups play in the activity of this compound, covering the dual pathways of detoxification through glutathione conjugation and toxicity mediated by covalent binding to proteins. Detailed experimental methodologies for studying these interactions are provided, alongside quantitative data and visual representations of the key pathways to serve as a comprehensive resource for researchers in toxicology and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, with Senecionine being a prominent and toxic member.[1] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products like honey and milk.[2][3] The toxicity of PAs like Senecionine is not inherent to the parent molecule but arises from its metabolic bioactivation.[1]

The central mechanism of Senecionine's activity revolves around its conversion to reactive electrophilic species, specifically dehydropyrrolizidine alkaloids (dehydro-PAs).[4] These dehydro-PAs are strong alkylating agents that readily react with cellular nucleophiles. Among the most significant of these are the sulfhydryl (thiol) groups present in the tripeptide glutathione (GSH) and in the cysteine residues of proteins.[2][5]

The fate of the dehydro-PA metabolites is a critical determinant of cellular health versus toxicity. This guide elucidates the two competing pathways involving sulfhydryl groups:

-

Detoxification: Conjugation with glutathione, a reaction that neutralizes the reactive metabolite and facilitates its excretion.

-

Toxicity: Covalent binding to sulfhydryl groups on cellular proteins, leading to the formation of pyrrole-protein adducts, enzyme inactivation, disruption of cellular function, and ultimately, hepatotoxicity.[3][6]

Understanding the kinetics and quantification of these interactions is paramount for risk assessment and the development of potential therapeutic interventions against PA poisoning.

Metabolic Activation of Senecionine

The bioactivation of Senecionine is a prerequisite for its interaction with sulfhydryl groups. This process occurs predominantly in the liver.

-

Oxidation: Cytochrome P450 (CYP) monooxygenases, particularly the CYP3A subfamily, catalyze the dehydrogenation of the necine base of Senecionine.[7]

-

Formation of Dehydro-PA: This oxidation reaction produces a highly reactive and unstable pyrrolic ester, dehydrosenecionine.

-

Hydrolysis (optional): Dehydrosenecionine can be hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is also a reactive electrophile.[4][8]

This metabolic cascade generates the ultimate toxic species that interact with sulfhydryl groups. A competing metabolic pathway is N-oxidation, which is generally considered a detoxification route, leading to the formation of Senecionine N-oxide that can be excreted.[1][7]

Caption: Metabolic activation and detoxification pathways of Senecionine.

The Role of Sulfhydryl Groups in Detoxification: Glutathione Conjugation

The primary defense mechanism against the reactive metabolites of Senecionine is their conjugation with glutathione (GSH), a tripeptide with a nucleophilic sulfhydryl group.[9]

-

Reaction: The electrophilic centers (C7 and C9) of the dehydro-PA or DHP are attacked by the thiolate anion (GS-) of glutathione.[2]

-

Product: This non-enzymatic or glutathione S-transferase (GST)-catalyzed reaction forms a stable, water-soluble DHP-glutathione conjugate (7-GS-DHP).[2][4]

-

Excretion: The increased polarity of the conjugate facilitates its elimination from the body, thereby preventing it from damaging cellular macromolecules.[9]

The availability of cellular GSH is a critical factor in mitigating Senecionine-induced toxicity. Depletion of GSH stores can lead to a shift towards the toxic pathway of protein adduction.

Caption: Competing pathways for reactive Senecionine metabolites.

Toxicity Mediated by Sulfhydryl Groups: Pyrrole-Protein Adduct Formation

When detoxification pathways are overwhelmed or cellular GSH is depleted, the reactive pyrrolic metabolites of Senecionine covalently bind to nucleophilic sites on cellular macromolecules. The sulfhydryl groups of cysteine residues in proteins are primary targets for this alkylation.[2]

-

Mechanism: The electrophilic pyrrolic metabolite forms a covalent bond with the sulfur atom of a cysteine residue.[2]

-

Consequences: This adduction can lead to:

-

Alteration of protein structure and function.

-

Inhibition of enzyme activity.

-

Disruption of cellular signaling pathways.

-

Cellular stress and apoptosis.

-

The formation of these pyrrole-protein adducts is a key initiating event in PA-induced liver injury and serves as a crucial biomarker for both exposure and toxicity.[3][6][10]

Quantitative Data on Senecionine Metabolism and Adduct Formation

The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the species-dependent metabolism of Senecionine and the correlation between dose and adduct formation.

Table 1: In Vitro Metabolism of Senecionine in Liver Microsomes from Various Species

| Species | DHP Formed (nmol/mg protein) | N-Oxide Formed (nmol/mg protein/min) | DHP:N-Oxide Ratio | Reference(s) |

| Guinea Pig | 39.9 | - | - | [8] |

| Sheep | - | 0.82 ± 0.05 | 4.3 | [7] |

| Cattle | - | 0.19 ± 0.02 | 22.8 | [7] |

| Rat | 0.07 - 7.5 | - | - | [8] |

| Horse | 0.07 - 7.5 | - | - | [8] |

Note: DHP (dehydropyrrolizine) is the toxic metabolite, while N-Oxide is a detoxification product. A lower DHP:N-Oxide ratio suggests more efficient detoxification.

Table 2: Formation of DNA-Reactive Pyrrolic Metabolites from Senecionine in Liver Microsomes

| Species | Relative Level of Total Secondary Pyrrolic Metabolites Formed | Reference(s) |

| Mouse | High | [4] |

| Human | Medium | [4] |

| Rat | Low | [4] |

Secondary pyrrolic metabolites include DHP and its glutathione, cysteine, and N-acetylcysteine conjugates.

Table 3: Correlation Between Senecionine Dose and Hepatic Adduct Formation in Rats

| PA Source | Active Alkaloids | Correlation Parameter | Value | Reference(s) |

| Gynura japonica Extract | Senecionine, Seneciphylline | Linearity Slope (Adducts vs. Dose) | 72.71 ± 4.70 | [10] |

This positive correlation demonstrates that higher exposure to Senecionine leads to a proportionally higher level of toxic pyrrole-protein adducts in the liver.

Experimental Protocols

Detailed methodologies are essential for the accurate study of Senecionine's interaction with sulfhydryl groups. Below are summaries of key experimental protocols.

In Vitro Metabolism with Liver Microsomes

This assay is used to determine the rate and profile of Senecionine metabolism into its toxic (DHP) and detoxified (N-oxide) metabolites.

-

Objective: To quantify the formation of DHP and Senecionine N-oxide.

-

Materials:

-

Liver microsomes (e.g., from rat, human, sheep) (0.5 mg protein/mL)

-

Senecionine solution

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

CYP or FMO inhibitors (optional, for reaction phenotyping, e.g., SKF-525A, methimazole)[7]

-

Glutathione (GSH) and cytosol (optional, to study conjugation)[7]

-

-

Procedure:

-

Prepare incubation mixtures containing buffer, microsomes, and Senecionine. For inhibition studies, pre-incubate microsomes with specific inhibitors.

-

Pre-warm mixtures to 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).[11]

-

Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for Senecionine, DHP, and Senecionine N-oxide using a validated LC-MS/MS method.

-

Spectrophotometric Determination of Hepatic Pyrrole-Protein Adducts

This method provides a quantitative measure of total covalently bound pyrroles in liver tissue.[6][10]

-

Objective: To quantify the level of pyrrole-protein adducts in liver tissue.

-

Materials:

-

Liver tissue homogenizer

-

Acetone

-

Absolute ethanol

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)

-

Spectrophotometer

-

-

Procedure:

-

Homogenize a weighed portion of liver tissue in acetone and centrifuge.

-

Wash the resulting pellet with absolute ethanol and centrifuge again.

-

Reconstitute the final residue in a suitable solvent.

-

Add Ehrlich's reagent to the sample. The reagent reacts with the pyrrole moiety to produce a colored product.

-

Measure the absorbance at the appropriate wavelength (typically around 580 nm).

-

Quantify the amount of adducts by comparing the absorbance to a standard curve prepared with a known pyrrole standard (e.g., dehydroretronecine).

-

LC-MS/MS Quantification of Pyrrolizidine Alkaloids and Metabolites

This is the gold standard for sensitive and specific detection of PAs and their metabolites in complex biological matrices.

-

Objective: To separate, identify, and quantify Senecionine and its metabolites.

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

-

Typical LC Conditions:

-

Typical MS/MS Conditions:

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for Senecionine, the protonated molecular ion [M+H]⁺ is the precursor).

-

Sample Preparation:

-

Perform an acidic extraction of the sample (e.g., tissue homogenate, plasma, herbal tea).[12][14]

-

For N-oxides, a reduction step with zinc dust can be included to convert them to the free base for easier analysis.[12]

-

Clean up the extract using Solid Phase Extraction (SPE), typically with a strong cation exchange (SCX) cartridge.[12][15]

-

Elute the PAs, evaporate the solvent, and reconstitute in the initial mobile phase for injection.

-

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Species differences in the hepatic microsomal metabolism of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmaron.com [pharmaron.com]

- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

Toxicological Profile of Senecionine Acetate: An In-depth Technical Guide

Introduction

Senecionine acetate, also known as O-Acetylsenecionine, is a pyrrolizidine alkaloid (PA).[1][2] PAs are a large class of natural toxins produced by numerous plant species worldwide, and many are known for their hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] While specific toxicological data for this compound is limited, its toxicological profile is largely inferred from its parent compound, Senecionine. Senecionine is a well-studied hepatotoxic PA isolated from various plants, including those of the Senecio genus.[6] This guide provides a comprehensive overview of the toxicological profile of Senecionine, which serves as a surrogate for understanding the potential toxicity of this compound.